N-Ethyl-2-morpholinoethanamine
Overview
Description
N-Ethyl-2-morpholinoethanamine is an organic compound belonging to the class of morpholines. It is characterized by the presence of a morpholine ring, which consists of a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-Ethyl-2-morpholinoethanamine, also known as 2-Morpholinoethanamine, is a key intermediate of moclobemide . Moclobemide is a selective monoamine oxidase A (MAO-A) inhibitor . MAO-A is an enzyme that breaks down monoamines, including neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters, which can help to alleviate symptoms of depressive illness .
Mode of Action
It is known that compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities . These include anti-gastroesophageal reflux disease and anti-irritable bowel syndrome, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It is known that the compound is involved in the inhibition of mao-a, which plays a crucial role in the regulation of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters, potentially affecting multiple downstream pathways related to mood regulation and other physiological processes .
Result of Action
It is known that the compound can have a broad spectrum of biological activities, including anti-inflammatory and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
It is known that the compound is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-morpholinoethanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of ferric chloride in water. This reaction produces ethyl 3-morpholinopropanoate, which is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this intermediate in the presence of sodium nitrite and hydrochloric acid in water produces this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, waste disposal, and simplicity of purification. The use of inexpensive and commercially accessible starting materials, along with aqueous conditions, makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-morpholinoethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Ethyl-2-morpholinoethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme interactions and protein modifications.
Industry: This compound is utilized in the production of catalysts and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethanamine: This compound is structurally similar but lacks the ethyl group attached to the nitrogen atom.
4-Morpholineethanamine: Another similar compound with a different substitution pattern on the morpholine ring.
N-Aminoethylmorpholine: Similar in structure but with an aminoethyl group instead of an ethyl group.
Uniqueness
N-Ethyl-2-morpholinoethanamine is unique due to the presence of the ethyl group, which enhances its nucleophilic properties and makes it more reactive in certain chemical reactions. This structural feature also contributes to its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
N-ethyl-2-morpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOOWBHUWQUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561230 | |
Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108302-54-1 | |
Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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